molecular formula C13H11FN2O4S B5764599 4-FLUORO-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE

4-FLUORO-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5764599
M. Wt: 310.30 g/mol
InChI Key: SHPFPSQVEMSVLF-UHFFFAOYSA-N
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Description

4-FLUORO-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, which is further connected to a sulfonamide group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Nitration: The starting material, 4-methylphenylamine, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: The nitro compound is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent.

    Sulfonation: The fluorinated nitro compound is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: Finally, the sulfonyl chloride intermediate is treated with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-AMINO-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-FLUORO-N-(4-CARBOXY-3-NITROPHENYL)BENZENE-1-SULFONAMIDE.

Scientific Research Applications

4-FLUORO-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-3-NITROPHENYL SULFONAMIDE: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-METHYL-3-NITROPHENYL SULFONAMIDE: Lacks the fluorine atom, which can influence its chemical properties and interactions.

    4-FLUORO-N-(3-NITROPHENYL)BENZENE-1-SULFONAMIDE: Lacks the methyl group, potentially altering its solubility and bioavailability.

Uniqueness

The presence of both the fluorine and methyl groups in 4-FLUORO-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-N-(4-methyl-3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c1-9-2-5-11(8-13(9)16(17)18)15-21(19,20)12-6-3-10(14)4-7-12/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPFPSQVEMSVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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